Scopolamine sulfate
Description
Natural Origin and Botanical Sources of Scopolamine (B1681570) Sulfate (B86663)
Scopolamine is a naturally occurring secondary metabolite found in a variety of plants, predominantly within the Solanaceae, or nightshade, family. wikipedia.orgwikipedia.org These plants have been recognized for centuries for their medicinal and, at times, toxic properties. acs.org The biosynthesis of scopolamine in these plants is a complex process, and the concentration of the alkaloid can vary significantly between different species and even different parts of the same plant. wikipedia.org
Several genera of the Solanaceae family are notable for their scopolamine content. These include:
Datura : Species such as Datura stramonium (Jimsonweed) are well-known sources of scopolamine. numberanalytics.comwikipedia.org
Brugmansia : Often called Angel's Trumpets, these plants also contain significant levels of scopolamine. wikipedia.orgbris.ac.uk
Hyoscyamus : The genus Hyoscyamus, particularly Hyoscyamus niger (henbane), is another primary source. wikipedia.orgnih.gov The alternative name for scopolamine, "hyoscine," is derived from this genus. wikipedia.org
Atropa : Atropa belladonna, or deadly nightshade, contains scopolamine along with other alkaloids like atropine (B194438). wikipedia.orgresearchgate.net
Scopolia : The genus from which scopolamine derives its name, Scopolia carniolica, is a natural source of the compound. numberanalytics.comwikipedia.orgbris.ac.uk
Mandragora : The mandrake plant (Mandragora officinarum) also produces scopolamine. wikipedia.orgbris.ac.uk
Duboisia : This genus, particularly hybrids of Duboisia myoporoides and Duboisia leichhardtii, is cultivated for the commercial production of scopolamine. researchgate.net
The following table provides a summary of the primary botanical sources of scopolamine:
Table 1: Botanical Sources of Scopolamine| Botanical Genus | Common Name(s) |
|---|---|
| Atropa | Deadly Nightshade |
| Brugmansia | Angel's Trumpets |
| Datura | Jimsonweed, Thorn-apple |
| Duboisia | Corkwood |
| Hyoscyamus | Henbane |
| Mandragora | Mandrake |
| Scopolia | Scopolia |
Historical Context of Scopolamine Sulfate in Scientific Inquiry
The history of scopolamine in a scientific context begins with its isolation and characterization. The German scientist Albert Ladenburg is credited with first isolating scopolamine in 1880. wikipedia.orgbris.ac.uk The name "scopolamine" was derived from the Scopolia genus of plants. wikipedia.org Early scientific interest in the compound focused on its pharmacological effects.
In the early 20th century, scopolamine gained attention for its potential use in medicine. For instance, in 1899, Dr. Schneiderlin proposed its use in combination with morphine for surgical anesthesia. wikipedia.org Around the same time, its effects on the central nervous system were being explored. One of the more controversial applications of scopolamine was its investigation as a "truth serum" for interrogations, a line of inquiry that began in the early 1920s. sciencehistory.org However, due to its significant side effects, this area of research was largely abandoned. sciencehistory.org
The mid-20th century saw continued research into the therapeutic applications of scopolamine. During the 1950s and 1960s, there was considerable scientific exploration of hallucinogens, and scopolamine was studied within this context. britannica.com This period also marked the beginning of more controlled studies into its effects on memory and cognition. Researchers discovered that scopolamine could induce temporary amnesia, which led to its use as a research tool to understand the neurochemical basis of memory formation. wikipedia.org
The development of the transdermal patch in 1981 was a significant milestone, allowing for the controlled, long-term delivery of scopolamine and minimizing some of its adverse effects. nih.gov This innovation expanded its research applications and clinical utility.
Throughout its history, scientific inquiry has also focused on the biosynthesis of scopolamine. For many years, the complete biosynthetic pathway remained elusive, but it was fully elucidated in 2021. researchgate.net This breakthrough has opened new avenues for metabolic engineering and biotechnological production of the compound. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
25333-70-4 |
|---|---|
Molecular Formula |
C34H44N2O12S |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/2C17H21NO4.H2O4S/c2*1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-5(2,3)4/h2*2-6,11-16,19H,7-9H2,1H3;(H2,1,2,3,4)/t2*11?,12-,13-,14+,15-,16+;/m11./s1 |
InChI Key |
UULBEDNYEVWASY-MKLQCSQBSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.OS(=O)(=O)O |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.OS(=O)(=O)O |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Scopolamine Sulfate
In Planta Biosynthetic Pathway Elucidation
The journey from simple amino acids to the intricate structure of scopolamine (B1681570) occurs predominantly in the root tissues of producing plants, from where it is then transported to aerial parts. pnas.orgmdpi.com The elucidation of this pathway has been a subject of extensive research, revealing a cascade of precursor compounds, intermediate metabolites, and key enzymatic transformations.
Precursor Compounds and Intermediate Metabolites in Tropane (B1204802) Alkaloid Synthesis
The biosynthesis of the tropane ring system, the core structure of scopolamine, begins with the amino acids L-ornithine and L-arginine. mdpi.comnih.gov These precursors are converted to putrescine, a central intermediate metabolite. nih.govnumberanalytics.com Putrescine then undergoes N-methylation to form N-methylputrescine, which is subsequently oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation. nih.govwikipedia.org This cation is a critical branch point, leading to the formation of various tropane alkaloids. nih.gov
The pathway continues with the condensation of the N-methyl-Δ¹-pyrrolinium cation with an acetate-derived unit to form tropinone (B130398), the first intermediate with the characteristic bicyclic tropane core. msu.edu Tropinone is then stereospecifically reduced to tropine (B42219). nih.gov Tropine is subsequently esterified with phenyllactic acid to produce littorine (B1216117). wikipedia.orgresearchgate.net A subsequent intramolecular rearrangement of the phenyllactate moiety within littorine leads to the formation of hyoscyamine (B1674123). researchgate.net Finally, hyoscyamine is converted to scopolamine. wikipedia.org
| Precursor/Intermediate | Role in Biosynthesis |
| L-Ornithine / L-Arginine | Initial amino acid precursors. mdpi.comnih.gov |
| Putrescine | Central intermediate formed from ornithine or arginine. nih.govnumberanalytics.com |
| N-Methylputrescine | Formed by the methylation of putrescine. nih.gov |
| N-Methyl-Δ¹-pyrrolinium cation | Key branch-point intermediate formed from N-methylputrescine. nih.govwikipedia.org |
| Tropinone | First intermediate with the tropane ring structure. msu.edu |
| Tropine | Formed by the reduction of tropinone. nih.gov |
| Littorine | Ester of tropine and phenyllactic acid. wikipedia.orgresearchgate.net |
| Hyoscyamine | Direct precursor to scopolamine, formed from littorine. researchgate.net |
Key Enzymatic Transformations and Catalysis
Ornithine Decarboxylase (ODC) Activities
Ornithine decarboxylase (ODC) is a key enzyme that catalyzes the decarboxylation of ornithine to produce putrescine. mdpi.comnih.gov This reaction is a significant step in supplying the precursor for tropane alkaloid biosynthesis. frontiersin.org Studies in Atropa belladonna have indicated that ODC, rather than arginine decarboxylase (ADC), plays a major role in the biosynthesis of tropane alkaloids. researchgate.netacs.org Overexpression of the ODC gene in A. belladonna has been shown to significantly increase the production of downstream tropane alkaloids, including hyoscyamine and anisodamine, highlighting its role as a key regulator. researchgate.netacs.orgfrontiersin.org The enzyme exhibits optimal activity at a pH of 8.0 and a temperature of 30°C. researchgate.netacs.org
Putrescine N-Methyltransferase (PMT) Functions
Putrescine N-methyltransferase (PMT) catalyzes the N-methylation of putrescine to form N-methylputrescine, which is considered the first committed and often rate-limiting step in tropane alkaloid biosynthesis. pnas.orgnumberanalytics.compnas.org This enzyme effectively diverts putrescine from primary polyamine metabolism towards the secondary metabolic pathway of alkaloid production. mdpi.compnas.org The expression of the PMT gene is predominantly localized in the roots of tropane alkaloid-producing plants. mdpi.com Overexpression of the pmt gene has been a major target in metabolic engineering efforts to increase scopolamine production. mdpi.com For instance, simultaneous overexpression of both pmt and h6h genes in Hyoscyamus niger hairy root cultures resulted in a significant enhancement of scopolamine accumulation. pnas.org
Hyoscyamine 6β-Hydroxylase (H6H) Mechanisms
Hyoscyamine 6β-hydroxylase (H6H) is a bifunctional enzyme that catalyzes the final two steps in scopolamine biosynthesis. iucr.orgnih.gov It first hydroxylates hyoscyamine at the 6β-position to form 6β-hydroxyhyoscyamine (also known as anisodamine). frontiersin.orgscirp.org Subsequently, the same enzyme catalyzes the epoxidation of 6β-hydroxyhyoscyamine to produce scopolamine. pnas.orgfrontiersin.org H6H is a 2-oxoglutarate-dependent dioxygenase. pnas.orgscirp.org The enzyme exhibits a high degree of regioselectivity for the C6 position of hyoscyamine during the initial hydroxylation step. iucr.orgnih.gov The overexpression of the h6h gene has been shown to be a successful strategy for increasing the conversion of hyoscyamine to scopolamine in several plant species. mdpi.compnas.org
Other Pathway Enzymes (e.g., Tropinone Reductase I, N-methylputrescine oxidase)
Several other enzymes are crucial for the biosynthesis of scopolamine.
N-methylputrescine oxidase (MPO): This copper-dependent diamine oxidase catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.govnumberanalytics.com
Tropinone Reductase I (TRI): This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family and is responsible for the stereospecific reduction of tropinone to tropine (3α-tropanol). mdpi.comnih.govnih.gov This step is critical as it directs the metabolic flux towards the biosynthesis of hyoscyamine and scopolamine, while a different reductase, Tropinone Reductase II (TRII), produces pseudotropine, a precursor for calystegines. mdpi.comfrontiersin.org The gene encoding TRI has been cloned and characterized from various plant sources, including Withania somnifera and Scopolia lurida. frontiersin.orgplos.org
| Enzyme | Abbreviation | Function |
| Ornithine Decarboxylase | ODC | Catalyzes the conversion of ornithine to putrescine. mdpi.comnih.gov |
| Putrescine N-Methyltransferase | PMT | Catalyzes the methylation of putrescine to N-methylputrescine. pnas.orgpnas.org |
| Hyoscyamine 6β-Hydroxylase | H6H | Catalyzes the conversion of hyoscyamine to scopolamine via 6β-hydroxyhyoscyamine. pnas.orgiucr.org |
| N-methylputrescine oxidase | MPO | Catalyzes the oxidative deamination of N-methylputrescine. mdpi.comnih.gov |
| Tropinone Reductase I | TRI | Catalyzes the reduction of tropinone to tropine. mdpi.comnih.gov |
Genetic Regulation and Gene Expression Profiles in Alkaloid Synthesis
The biosynthesis of scopolamine, a tropane alkaloid, is a complex pathway governed by the expression of several key genes. mdpi.com The regulation of these genes is critical, as it dictates the flow of metabolites toward the synthesis of hyoscyamine and its subsequent conversion to scopolamine. nih.gov Understanding the function and expression profiles of these genes provides insight into the genetic basis of tropane alkaloid production. mdpi.comnih.gov
Key enzymes and their corresponding genes play pivotal roles at different stages of the pathway. Putrescine N-methyltransferase (PMT) catalyzes the first committed step, converting putrescine to N-methylputrescine, thereby initiating the pathway. nih.govfrontiersin.org Tropinone reductase I (TR-I) is another crucial enzyme that regulates a key step in the synthesis. frontiersin.org The final two steps, the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine and its subsequent epoxidation to scopolamine, are catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H). frontiersin.orgpnas.orgacademicjournals.org The H6H enzyme is often a rate-limiting factor, and its expression level is a primary determinant of the scopolamine-to-hyoscyamine ratio in a plant. pnas.org
Studies involving the overexpression of these genes have demonstrated their direct impact on alkaloid production. For instance, overexpressing the h6h gene in hyoscyamine-rich plants can significantly increase scopolamine content. pnas.orgmdpi.com In Hyoscyamus muticus hairy roots, overexpressing the h6h gene led to a 100-fold increase in scopolamine. academicjournals.org Similarly, introducing the h6h gene from Hyoscyamus niger into Atropa belladonna resulted in transgenic root clones with up to five times higher scopolamine concentrations than wild-type roots. pnas.orgacademicjournals.org
Metabolic engineering strategies have also focused on the simultaneous overexpression of multiple genes. Transgenic hairy root lines of Hyoscyamus niger engineered to express both pmt and h6h genes produced significantly higher levels of scopolamine compared to lines with only a single transgene or wild-type cultures. pnas.orgacademicjournals.org The most productive of these dual-gene lines yielded 411 mg/L of scopolamine, a nine-fold increase over the wild type. pnas.org This suggests that engineering both upstream and downstream enzymes can create a "pulling force" that enhances the entire biosynthetic flux towards the final product. pnas.org
The table below summarizes the key genes involved in the scopolamine biosynthetic pathway and their functions.
| Gene | Enzyme | Function in Biosynthetic Pathway | Reference |
| pmt | Putrescine N-methyltransferase | Catalyzes the N-methylation of putrescine, the first committed step in tropane alkaloid biosynthesis. | nih.govfrontiersin.orgacademicjournals.org |
| TR1 | Tropinone Reductase I | Reduces tropinone to tropine, a precursor for hyoscyamine. | nih.govfrontiersin.org |
| cyp80f1 | Littorine mutase/monooxygenase | Rearranges littorine to form hyoscyamine aldehyde. | nih.govoup.comoup.com |
| h6h | Hyoscyamine 6β-hydroxylase | A bifunctional enzyme that first hydroxylates hyoscyamine and then epoxidizes the intermediate to form scopolamine. | frontiersin.orgpnas.orgacademicjournals.org |
Modulation of Biosynthesis in Plant Systems
Influence of Plant Growth Regulators (e.g., Methyl Jasmonate) on Scopolamine Production
Plant growth regulators, particularly jasmonates like methyl jasmonate (MJ), are potent elicitors that can significantly modulate the biosynthesis and accumulation of tropane alkaloids. nih.govmdpi.com MJ is a plant hormone involved in stress response mechanisms and has been shown to enhance the production of scopolamine by influencing the expression of key biosynthetic genes. nih.govresearchgate.net
The effect of MJ is often concentration-dependent and tissue-specific. nih.govresearchgate.net In a study on Datura stramonium, treatment with 150 µM of MJ resulted in increased production of scopolamine in the roots, which are the primary site of synthesis. nih.govresearchgate.net Specifically, scopolamine levels in the root tissue increased by 28% compared to the control. nih.gov This increase in alkaloid content was correlated with an enhanced expression of the PMT, TR1, and h6h genes in the roots. nih.govresearchgate.net The expression of h6h, the gene for the final enzyme in the pathway, saw a remarkable 34-fold increase in roots treated with 150 µM MJ. mdpi.comnih.gov Conversely, higher concentrations of MJ (300 µM) had an adverse effect on production. nih.govresearchgate.net
In hairy root cultures of various species, MJ has also proven effective. Treatment of Anisodus acutangulus hairy roots with MJ enhanced scopolamine production. frontiersin.org Similarly, in Hyoscyamus niger hairy root cultures, MJ treatment led to an increase in scopolamine. ijbio.ir The elicitation of transgenic Atropa baetica hairy roots overexpressing the H6H gene with 0.1 mM MJ resulted in a 25-fold improvement in H6H gene expression. mdpi.com
The following table details the findings of a study on Datura stramonium, illustrating the concentration-dependent effects of methyl jasmonate.
| Treatment (in D. stramonium) | Plant Tissue | Change in Scopolamine Content | Change in h6h Gene Expression | Reference |
| 150 µM Methyl Jasmonate | Root | ▲ 28% increase | ▲ 34-fold increase | mdpi.comnih.gov |
| 150 µM Methyl Jasmonate | Leaf | ▼ 9% decrease | ▼ 0.84-fold change (decrease) | nih.gov |
| 300 µM Methyl Jasmonate | Root | ▲ 19% increase | ▲ 32-fold increase | nih.gov |
| 300 µM Methyl Jasmonate | Leaf | ▼ 8% decrease | Not specified | nih.gov |
Environmental Factors and Alkaloid Accumulation Dynamics
The biosynthesis and accumulation of scopolamine are significantly influenced by a variety of environmental factors. researchgate.net Abiotic stressors such as temperature, light, soil fertility, and water availability can alter the secondary metabolite profile of plants. researchgate.netd-nb.info Plants often synthesize these compounds to cope with environmental pressures. researchgate.net
Temperature is a critical factor; for instance, lower temperatures (4°C) have been shown to induce higher production and accumulation of scopolamine in Duboisia myoporoides. researchgate.net The accumulation of alkaloids is also strongly dependent on light exposure and fluctuations in temperature. nih.gov
Tissue-Specific Biosynthesis and Storage Dynamics in Plants
The production of scopolamine in plants is characterized by a distinct spatial separation between synthesis and storage. In many Solanaceae species, the biosynthesis of tropane alkaloids primarily occurs in the roots, from which they are transported to the aerial parts of the plant, such as the leaves and stems, for accumulation and storage. nih.govmdpi.com
Gene expression studies confirm this spatial organization. The transcripts of genes involved in the early stages of the pathway, such as pmt and cyp80f1, are found to be most abundant in the roots. nih.govoup.comoup.com For example, in Duboisia myoporoides, the expression of pmt and tr-I genes was highest in the roots. oup.comoup.com This indicates that the initial steps of the biosynthetic pathway, from putrescine to tropine, are predominantly carried out in root tissues. oup.com
In contrast, the expression of the h6h gene, which catalyzes the final conversion of hyoscyamine to scopolamine, can be high in aerial tissues. In 3-month-old D. myoporoides plants, the transcript encoding H6H was highest in the leaves. nih.govoup.com This suggests that while the initial precursors are synthesized in the roots, the final modification to scopolamine can occur in the leaves, where it is ultimately stored. nih.gov
Quantitative analysis of alkaloid distribution in D. myoporoides shows that littorine, an early precursor, was detected only in the roots. nih.govoup.com Meanwhile, scopolamine accumulates to high levels in the leaves, reaching up to 14.77 mg per gram of dry weight in mature plants. nih.govoup.comoup.com
The table below presents the tissue-specific distribution of key tropane alkaloids in a 6-month-old Duboisia myoporoides plant.
| Compound | Root (mg/g DW) | Stem (mg/g DW) | Leaf (mg/g DW) | Reference |
| Littorine | 0.46 ± 0.07 | Not Detected | Not Detected | nih.govoup.com |
| Hyoscyamine | Not specified | 1.83 | 3.01 ± 1.54 | nih.govoup.com |
| 6-hydroxy hyoscyamine | Not specified | 3.02 | 4.35 ± 1.18 | nih.govoup.com |
| Scopolamine | Not specified | 2.46 | 14.77 ± 5.03 | nih.govoup.com |
Advanced Production Methodologies
Plant Cell and Organ Culture Techniques (e.g., Hairy Root Cultures, Callus Cultures)
Plant tissue culture offers a promising alternative to traditional agricultural cultivation for the production of scopolamine, bypassing issues related to climate, pests, and geopolitical instability. nih.govnih.gov Among the various techniques, hairy root cultures and callus cultures have been extensively investigated.
Hairy Root Cultures: Hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes, are considered a particularly effective method for producing root-synthesized secondary metabolites. nih.govscielo.br These cultures are known for their genetic and biosynthetic stability, fast growth rates, and high productivity. scielo.brnih.gov Because tropane alkaloids are primarily synthesized in the roots, hairy root systems are often more productive than undifferentiated cell cultures like calli. mdpi.comnih.gov
Significant yields have been achieved using this method. In Atropa belladonna, hairy root cultures in a bioreactor under optimized conditions (70 rpm agitation and 1.25 vvm aeration) produced 1.59 mg of scopolamine per gram of dry weight. scielo.brscispace.com Genetic engineering combined with hairy root technology has pushed these yields even higher. As mentioned previously, co-expression of pmt and h6h genes in Hyoscyamus niger hairy roots led to scopolamine production of 411 mg/L, the highest reported yield from a genetically engineered plant system. pnas.orgmdpi.com
Callus Cultures: Callus cultures, which consist of undifferentiated plant cells, have also been explored for scopolamine production. researchgate.net However, the yields from undifferentiated calli or cell suspensions are generally much lower than those found in the intact plant or in differentiated organ cultures like hairy roots. cas.czfao.org This is likely due to the tissue-specific nature of the biosynthetic pathway, where certain key enzymes are localized in specific cell types or organs that are absent in unorganized callus tissue. mdpi.comnih.gov
Despite lower yields, research has shown that alkaloid production in callus cultures is possible and can be influenced by culture conditions. In one study with Datura stramonium, the conversion of hyoscyamine to scopolamine was observed only in transformed calli, not in the transformed roots from which they were derived. cas.cz The production was greater at lower concentrations of the growth regulator 2,4-D, which also correlated with a higher degree of root formation (organogenesis) from the callus. cas.cz This suggests that a certain level of cell differentiation within the callus may be necessary for the epoxidation step to occur. cas.cz A study on Datura metel also established protocols for producing scopolamine from callus cultures derived from various explants, including hypocotyls and leaves. researchgate.net
Metabolic Engineering Strategies for Enhanced Yield of Scopolamine
Metabolic engineering has emerged as a powerful tool to increase the production of scopolamine in its natural plant producers and to introduce the biosynthetic pathway into alternative hosts. nih.govjipb.net These strategies aim to overcome the limitations of traditional cultivation, such as low yields and susceptibility to environmental factors. swri.orgphys.org
Overexpression of Biosynthetic Genes (e.g., h6h, pmt)
Key to boosting scopolamine production is the targeted overexpression of genes encoding crucial enzymes in its biosynthetic pathway. Two enzymes, in particular, have been the focus of extensive research: putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). nih.govpnas.org
H6H is responsible for the final and often rate-limiting step in scopolamine synthesis: the conversion of hyoscyamine to scopolamine. nih.govpnas.org Overexpression of the h6h gene has consistently resulted in a significant increase in scopolamine content. pomics.com For instance, in hairy root cultures of Hyoscyamus muticus, overexpressing h6h led to a 100-fold increase in scopolamine. pnas.org Similarly, introducing the h6h gene from Hyoscyamus niger into Atropa belladonna, a plant that naturally produces high levels of hyoscyamine but little scopolamine, successfully converted it into a scopolamine-rich plant. pnas.org
The simultaneous overexpression of both pmt and h6h has proven to be a particularly effective strategy. pnas.orgcapes.gov.br In transgenic Hyoscyamus niger hairy root cultures, this dual-gene approach resulted in a scopolamine yield of 411 mg/L, which was over nine times higher than the wild type. pnas.org This synergistic effect highlights the importance of addressing multiple bottlenecks in the biosynthetic pathway to achieve substantial improvements in yield. pnas.orgpomics.comcapes.gov.br
Table 1: Impact of Gene Overexpression on Scopolamine Production
| Engineered Plant/Culture | Gene(s) Overexpressed | Key Finding | Reference |
|---|---|---|---|
| Hyoscyamus niger hairy roots | pmt and h6h | Scopolamine production reached 411 mg/L, a nine-fold increase. | pnas.org |
| Atropa belladonna | pmt and h6h | Scopolamine content increased 7.3-fold in the best transgenic line. | capes.gov.br |
| Hyoscyamus muticus hairy roots | h6h | 100-fold increase in scopolamine production. | pnas.org |
| Datura metel transformed roots | pmt | Up to a 5-fold enhancement in tropane alkaloid content. | oup.com |
| Atropa belladonna hairy roots | pmt and h6h | The best line produced 1.0 mg/g DW scopolamine, a five-fold increase over untransformed roots. | pomics.com |
Heterologous Expression in Microbial Systems (e.g., Yeast)
The reconstruction of the scopolamine biosynthetic pathway in microbial hosts, such as baker's yeast (Saccharomyces cerevisiae), offers a promising alternative to plant-based production. nih.govsci-hub.senih.gov This approach allows for production in controlled fermenters, independent of geographical and climatic constraints. swri.orgphys.org
Engineering yeast to produce scopolamine is a complex undertaking, requiring the introduction of numerous heterologous enzymes from plants and other organisms. nih.govsci-hub.se Researchers have successfully engineered yeast to produce scopolamine from simple sugars and amino acids by expressing over 20 proteins across different subcellular compartments to mimic the spatial organization of the pathway in plants. nih.govnih.gov This includes enzymes for the biosynthesis of the precursor molecules, tropine and phenyllactic acid, and the subsequent steps leading to hyoscyamine and finally scopolamine. nih.govsci-hub.se
A significant challenge has been the functional expression of all the necessary plant enzymes in yeast. nih.gov For example, protein engineering was required to enable the proper functioning of the acyltransferase responsible for linking the two precursor molecules. nih.govsci-hub.se Despite these hurdles, researchers have achieved de novo synthesis of scopolamine in yeast, with reported titers of 0.03 mg/L. frontiersin.org While currently modest, this represents a significant proof-of-concept for the microbial production of this valuable pharmaceutical. nih.govfrontiersin.org
De Novo Synthesis in Other Plant Species (e.g., Nicotiana benthamiana)
Nicotiana benthamiana, a relative of tobacco, has emerged as a versatile platform for the transient expression and reconstruction of complex biosynthetic pathways. researchgate.netacs.org Its well-established genetic tools and rapid growth make it an ideal chassis for synthetic biology applications. researchgate.net
Recently, scientists have successfully achieved the de novo synthesis of scopolamine in N. benthamiana leaves. researchgate.netsciprofiles.com This was accomplished by co-expressing 13 tropane alkaloid biosynthesis genes identified from Anisodus luridus, a medicinal plant that naturally produces high levels of these compounds. researchgate.netsciprofiles.com The successful production of scopolamine in this heterologous plant host confirmed the function of these genes and demonstrated the feasibility of transferring the entire pathway into a new plant species. researchgate.netsciprofiles.com This achievement opens up the possibility of developing N. benthamiana as a potential production platform for tropane alkaloids through synthetic biology. researchgate.netsciprofiles.com Furthermore, the near-complete biosynthetic pathway of cocaine, another tropane alkaloid, has also been reconstituted in N. benthamiana, showcasing the plant's utility in elucidating and engineering complex metabolic networks. acs.org
Fully Synthetic and Chemo-Enzymatic Pathways for Scopolamine Production
Beyond biological systems, chemical synthesis offers a direct and potentially more scalable route to scopolamine. swri.orgphys.orgcoherentmarketinsights.com
Development of Novel Synthetic Routes
Recent efforts have focused on developing efficient and novel total synthetic routes to scopolamine. swri.orgphys.org One approach involves the synthesis of the key intermediate, 6,7-dehydrotropinone, through a [4+3] cycloaddition reaction followed by a Barton deoxygenation reaction. benthamdirect.comresearchgate.net This method is noted for its mild reaction conditions and moderate yield. benthamdirect.com
Another strategy reported by the Southwest Research Institute has developed an efficient, fully synthetic method to produce scopolamine from inexpensive starting materials. swri.orgphys.org This process is claimed to achieve a high yield in a limited number of steps, a significant improvement over typically lengthy and complex syntheses. swri.orgphys.org The development of such routes is crucial for reducing reliance on agricultural sources and ensuring a stable supply of the drug. swri.orgphys.org
Chemo-enzymatic approaches, which combine traditional chemical synthesis with the high selectivity of biocatalysts, are also being explored. nih.govacib.at These hybrid strategies can leverage the strengths of both disciplines to create more efficient and sustainable production methods for complex natural products like scopolamine. nih.gov For instance, enzymes can be used to perform specific, stereoselective transformations that are challenging to achieve through purely chemical means. nih.gov
Scalability and Efficiency of Synthetic Approaches
A major advantage of fully synthetic routes is their potential for scalability. swri.orgphys.orgcoherentmarketinsights.com Unlike agricultural production, which is subject to crop yields and environmental conditions, chemical synthesis can be scaled up indefinitely in a controlled industrial setting. swri.orgphys.org This offers the prospect of mass production and potentially lower costs for bulk manufacturing. coherentmarketinsights.com
The efficiency of synthetic methods is a critical factor. swri.orgphys.org The novel synthetic pathway developed by the Southwest Research Institute is a testament to the progress in this area, achieving the highest yield to date in a short number of steps. swri.orgphys.org Such advancements in efficiency are vital for making synthetic scopolamine a commercially viable alternative to plant-derived sources. swri.orgphys.orgcoherentmarketinsights.com Furthermore, the ability to control the entire process allows for greater consistency in product quality and purity, meeting the stringent requirements of the pharmaceutical industry. coherentmarketinsights.com
Molecular and Receptor Pharmacology of Scopolamine Sulfate
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
Scopolamine (B1681570) sulfate (B86663) exerts its pharmacological effects primarily through its interaction with the muscarinic acetylcholine receptors (mAChRs). As a tropane (B1204802) alkaloid, its structure allows it to act as a potent antagonist within the cholinergic system. drugbank.com The core of its mechanism involves blocking the action of the endogenous neurotransmitter, acetylcholine, at these specific receptors. drugbank.comhhs.gov
Scopolamine is characterized as a non-selective antagonist, meaning it binds to all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). drugbank.comnih.govwikipedia.orgfrontiersin.org This broad-spectrum antagonism is fundamental to its systemic effects, as the different mAChR subtypes are distributed throughout the central and peripheral nervous systems, each mediating distinct physiological functions. drugbank.comwikipedia.org
While generally considered non-selective, some studies indicate variations in its affinity for the different subtypes. drugbank.comdergipark.org.tr For instance, research has suggested that scopolamine may possess a lower affinity for M2 receptors compared to other subtypes. dergipark.org.tr Other findings note a weaker inhibition of M5 receptors. drugbank.com Despite these nuances, its functional activity spans the entire M1-M5 range. Research using radioligands has helped to quantify the binding affinity of scopolamine for various mAChR subtypes, demonstrating its potent interaction. For example, one study reported similar high-affinity values for M1, M2, and M4 receptors. snmjournals.org
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| M1 | 1.1 |
| M2 | 2.0 |
| M4 | 0.8 |
Data from a study assessing receptor occupancy. snmjournals.org
Scopolamine functions as a competitive antagonist at muscarinic receptors. drugbank.comhhs.govmhmedical.com This means it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site on the mAChR protein. hhs.govmhmedical.com By occupying this orthosteric site, scopolamine physically prevents acetylcholine from binding to and activating the receptor. mdpi.com
This inhibition is surmountable; an increase in the concentration of acetylcholine can overcome the blockade caused by scopolamine. However, under physiological conditions, the presence of scopolamine effectively reduces the ability of ACh to elicit its normal downstream cellular responses. hhs.gov In the absence of acetylcholine, a pure competitive antagonist like scopolamine has no intrinsic activity and does not initiate a biological response on its own. mhmedical.com Its effects are solely due to the prevention of agonist (acetylcholine) binding. mhmedical.com
The interaction between scopolamine and muscarinic receptors has been characterized through kinetic and affinity studies. These studies measure parameters such as the inhibition constant (Ki), the dissociation constant (Kd), association rates, and dissociation rates, which collectively describe the strength and stability of the drug-receptor complex.
Saturation binding experiments using radiolabeled scopolamine (e.g., [³H]N-methylscopolamine) have been employed to determine its binding affinity (Kd) for specific receptor subtypes. jneurosci.org For the human muscarinic M1 receptor, scopolamine has demonstrated a high binding affinity, with a measured Kd of 0.5 nM.
Kinetic studies provide further insight into the dynamics of this interaction. Research on the M3 muscarinic receptor has quantified both the association and dissociation rates. One study using an immobilized M3 receptor affinity column determined the association constant and dissociation rate constant for (-)-scopolamine (B92485) hydrochloride. mdpi.comresearchgate.net Dissociation kinetic studies have also revealed that different receptor classes (distinguished by their affinity for pirenzepine) exhibit different dissociation rates (koff values) for N-methylscopolamine, highlighting the complex nature of its binding across various receptor populations in the central nervous system. nih.gov
| Parameter | Value |
|---|---|
| Association Constant (KA) | (2.39 ± 0.03) × 104 M−1 |
| Dissociation Rate Constant (kd) | 27.47 ± 0.65 min−1 |
Data from an immobilized M3 receptor study. mdpi.comresearchgate.net
Competitive Inhibition Mechanisms with Endogenous Acetylcholine
Downstream Cellular and Systemic Effects (Preclinical Focus)
The antagonism of muscarinic receptors by scopolamine initiates a cascade of downstream cellular events by interrupting the normal signaling pathways activated by acetylcholine. These effects are not limited to the cholinergic system but also extend to interactions with other neurotransmitter networks.
Muscarinic acetylcholine receptors are members of the G-protein coupled receptor (GPCR) superfamily. drugbank.comwikipedia.org They transduce the extracellular signal of acetylcholine binding into an intracellular response via heterotrimeric G proteins. The five mAChR subtypes couple to different G-protein families, leading to distinct cellular outcomes. frontiersin.org
M1, M3, and M5 Receptors : These subtypes preferentially couple to Gαq/11 proteins. frontiersin.orgdergipark.org.tr Activation of this pathway stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). dergipark.org.trmdpi.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). dergipark.org.trmdpi.com By blocking these receptors, scopolamine inhibits this signaling cascade. researchgate.net
M2 and M4 Receptors : These subtypes primarily couple to Gαi/o proteins. frontiersin.orgdergipark.org.tr Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgdergipark.org.tr Scopolamine's antagonism at M2 and M4 receptors prevents this inhibitory effect, thereby modulating cAMP levels.
By non-selectively blocking all five mAChR subtypes, scopolamine disrupts these fundamental GPCR signaling pathways throughout the body, leading to its wide-ranging physiological effects. drugbank.com
Beyond its primary action on the cholinergic system, the effects of scopolamine involve complex interactions with other major neurotransmitter systems. Preclinical research indicates that the functional consequences of muscarinic blockade are due in part to these indirect modulatory actions.
Dopaminergic System : Scopolamine can indirectly influence the dopaminergic system. nih.govareeo.ac.ir Specifically, by blocking M2 and M4 muscarinic autoreceptors located on presynaptic dopaminergic neurons, scopolamine can lead to an increase in the release of dopamine. nih.govareeo.ac.ir
Modulation of G-Protein Coupled Receptor Signaling Pathways
Biotransformation and Metabolite Research
The metabolic journey of scopolamine sulfate is a multi-phasic process, primarily occurring in the liver, that transforms the parent compound into more water-soluble derivatives for excretion. europa.eu Research into its biotransformation has elucidated specific enzymatic pathways and identified key metabolites, which are crucial for understanding its pharmacokinetic profile.
Enzymatic Metabolism Pathways (e.g., Cytochrome P450-Mediated Oxidative Demethylation)
The primary route for the Phase I metabolism of scopolamine is through enzymatic processes mediated by the cytochrome P450 (CYP) superfamily of enzymes. europa.eumdpi.com In vitro studies have demonstrated that oxidative demethylation is a key reaction in this pathway. drugbank.comnih.gov This process involves the removal of a methyl group from the tropane alkaloid structure.
Research points specifically to the CYP3A subfamily as being significantly involved in this oxidative demethylation. mdpi.comdrugbank.com Evidence for the role of CYP3A4, a prominent member of this subfamily, is supported by pharmacokinetic studies where the co-administration of grapefruit juice, a known inhibitor of CYP3A4, altered scopolamine's metabolism. mdpi.comdrugbank.comresearchgate.net This inhibition leads to a diminished first-pass metabolism. researchgate.net
In addition to the CYP3A family, other isozymes may also contribute. Studies using liver microsomes from phenobarbital-induced rats have suggested the potential involvement of CYP2B enzymes in scopolamine's metabolism. fao.org In vitro investigations with human hepatocytes indicated that scopolamine does not appear to induce CYP1A2 and CYP3A4 enzymes. fao.org
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Isozyme (Evidence-Based) | Metabolic Reaction |
| Cytochrome P450 | CYP3A Subfamily (specifically CYP3A4) | Oxidative Demethylation |
| Cytochrome P450 | CYP2B Subfamily | Oxidative Demethylation |
Metabolite Identification and Characterization (e.g., Glucuronide and Sulfate Conjugates, Norhyoscine)
Following Phase I metabolism, scopolamine and its initial metabolites undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their elimination from the body. The principal conjugation pathways identified are glucuronidation and sulfation. europa.eumdpi.comresearchgate.net
The metabolites formed through these processes include glucuronide and sulfate conjugates of scopolamine itself, as well as its demethylated and hydrolyzed derivatives. europa.euresearchgate.net The chemical structures of all metabolites from human urine have not been fully elucidated, but enzymatic hydrolysis of urine samples provides strong evidence for these conjugation pathways. researchgate.net For instance, treating human urine samples with β-glucuronidase/sulfatase has been shown to significantly increase the amount of detectable free scopolamine, indicating that a substantial portion is excreted as conjugates. researchgate.net
Key identified metabolites include:
Glucuronide and Sulfate Conjugates: These are major Phase II metabolites formed by attaching glucuronic acid or a sulfate group to the parent molecule or its Phase I metabolites. europa.eumdpi.com
Norhyoscine (Norscopolamine): This is the N-demethylated metabolite of scopolamine. mdpi.com
Aposcopolamine and Scopine: These are hydrolysis products. Aposcopolamine has shown a high affinity for muscarinic receptors in in-vitro studies. fao.org
These metabolites are primarily excreted via the kidneys into the urine. europa.eumdpi.com
Table 2: Identified Metabolites of this compound
| Metabolite Class | Specific Metabolites | Pathway |
| Phase I Metabolites | Norhyoscine (Norscopolamine) | Oxidative Demethylation |
| Hydrolysis Products | Aposcopolamine, Scopine | Ester Hydrolysis |
| Phase II Conjugates | Scopolamine-glucuronide | Glucuronidation |
| Phase II Conjugates | Scopolamine-sulfate | Sulfation |
| Phase II Conjugates | Norhyoscine conjugates | Glucuronidation/Sulfation |
Metabolic Fate in Preclinical Models
The metabolic fate of scopolamine has been investigated in various preclinical models, providing foundational knowledge of its biotransformation. In vitro studies using rat liver microsomes have been instrumental in confirming the pathway of cytochrome P450-mediated oxidative demethylation. europa.eufao.org
These studies showed that scopolamine effectively binds to microsomal P450 enzymes from the livers of rats induced with phenobarbital, which points to the involvement of the CYP2B and/or CYP3A enzyme families. fao.org Conversely, it did not bind effectively to microsomes from rats induced with 3-methylcholanthrene, suggesting a lack of involvement from the CYP1A family. fao.org
Significant species-specific differences in metabolism have been observed. For example, rabbits and guinea pigs exhibit higher resistance to tropane alkaloid toxicity due to varied expression of hydrolytic esterase enzymes in tissues like the liver and serum. fao.org These enzymes can cleave and inactivate the ester linkage in scopolamine, leading to a greater proportion of the hydrolyzed metabolite, tropic acid, being excreted in these species compared to others. fao.org
Table 3: Summary of Scopolamine Metabolism Findings in Preclinical Models
| Preclinical Model | Key Findings | Implicated Enzymes |
| Rat Liver Microsomes | Confirmed cytochrome P450-mediated oxidative demethylation. | CYP2B and/or CYP3A |
| Rabbit | High activity of hydrolytic esterases leading to inactivation. | Esterases |
| Guinea Pig | High activity of hydrolytic esterases leading to inactivation. | Esterases |
Preclinical Research Models and Mechanistic Investigations
Development and Validation of Animal Models for Cognitive Dysfunction
Scopolamine-Induced Cholinergic Deficit Models
Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, is extensively used in preclinical research to induce cognitive deficits in animal models, thereby mimicking certain aspects of neurodegenerative diseases like Alzheimer's disease (AD). nih.govresearchgate.net By blocking muscarinic acetylcholine (B1216132) receptors, scopolamine disrupts cholinergic neurotransmission, a key pathway involved in learning and memory. nih.govspandidos-publications.com This disruption leads to cognitive impairments in rodents, analogous to the cholinergic system abnormalities and memory loss observed in AD. royalsocietypublishing.orgmdpi.com
The administration of scopolamine results in a state of cognitive dysfunction characterized by difficulties in learning and memory consolidation. spandidos-publications.comroyalsocietypublishing.org This makes it a valuable pharmacological tool for studying the mechanisms underlying cognitive impairment and for screening potential therapeutic agents. spandidos-publications.comneurofit.com The model is based on the "cholinergic hypothesis" of AD, which posits that a reduction in cholinergic activity is a primary cause of the cognitive symptoms of the disease. nih.gov Scopolamine-induced models in rats and mice have been shown to produce a range of pathological changes associated with AD, including increased oxidative stress, neuroinflammation, and even the accumulation of amyloid-beta (Aβ). researchgate.netmdpi.com
Behavioral Phenotyping Methodologies
To assess the cognitive deficits induced by scopolamine and to evaluate the efficacy of potential treatments, a variety of behavioral tests are employed. These tests are designed to measure different aspects of cognition, including learning, memory, and attention.
Several well-established behavioral paradigms are used to evaluate learning and memory in scopolamine-treated animals. spandidos-publications.com
Morris Water Maze (MWM): This is a widely used test for spatial learning and memory that is dependent on the hippocampus. mdpi.commdpi.com In this task, animals are required to find a hidden platform in a circular pool of water, using external cues for navigation. Scopolamine administration typically impairs the ability of rodents to learn the platform's location, resulting in longer escape latencies and less time spent in the target quadrant during probe trials. mdpi.comnih.gov Studies have shown that scopolamine primarily affects the acquisition phase of spatial memory in the MWM. biomolther.orgresearchgate.net
Novel Object Recognition (NOR): This test assesses recognition memory, which is based on the innate tendency of rodents to explore novel objects more than familiar ones. neurofit.comnih.gov Scopolamine administration impairs the ability of animals to discriminate between a familiar and a novel object, indicating a deficit in recognition memory. biomolther.orgmeliordiscovery.com This task is considered to be dependent on the perirhinal cortex. biomolther.org
Passive Avoidance (PA): This fear-motivated test evaluates associative learning and memory. frontiersin.orgresearchgate.net Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). Scopolamine has been shown to disrupt the acquisition and consolidation of this memory, leading to a decreased latency to enter the aversive chamber. nih.govnih.gov
Interactive Table: Behavioral Paradigms for Assessing Scopolamine-Induced Cognitive Deficits
| Behavioral Test | Cognitive Domain Assessed | Typical Effect of Scopolamine | Key Brain Regions Involved |
|---|---|---|---|
| Morris Water Maze | Spatial Learning & Memory | Increased escape latency, reduced time in target quadrant | Hippocampus |
| Novel Object Recognition | Recognition Memory | Reduced discrimination between novel and familiar objects | Perirhinal Cortex |
| Passive Avoidance | Associative Learning & Memory | Decreased latency to enter the aversive compartment | Hippocampus, Amygdala |
| Y-Maze | Spatial Working Memory | Decreased spontaneous alternation | Hippocampus, Prefrontal Cortex |
Attentional Process Evaluation
While learning and memory are the most commonly studied cognitive domains in scopolamine models, attentional processes can also be evaluated. Tasks such as the five-choice serial reaction time task (5-CSRTT) can be used to assess sustained and selective attention. Scopolamine has been shown to impair performance in such tasks, indicating a disruption of attentional processes. Furthermore, some research suggests that scopolamine can interfere with the consolidation of memories in tasks that require attention, such as the social transmission of food preference. elsevier.es
Genetic and Strain Variability in Response to Scopolamine-Induced Impairment
The response to scopolamine can vary significantly depending on the genetic background and strain of the animal model used. koreamed.org Inbred mouse strains like C57BL/6 and BALB/c are often used to ensure genetic consistency in experiments. koreamed.org However, outbred stocks, such as ICR mice, have also been utilized and may exhibit different sensitivities to the cognitive-impairing effects of scopolamine. koreamed.org
Studies have shown that genetic selection for high or low avoidance behavior in rats can influence their response to scopolamine, particularly in tasks involving different sensory modalities (e.g., auditory vs. visual cues). nih.gov For instance, a genetic line selected for low avoidance was more susceptible to scopolamine-induced disruption of responsiveness to visual stimuli. nih.gov These findings highlight the importance of considering genetic factors when interpreting the results of scopolamine-based studies and suggest that hereditary factors play a role in the pharmacological responses to the compound. jax.org
Molecular and Biochemical Correlates of Scopolamine-Induced Impairment
The cognitive deficits induced by scopolamine are associated with a cascade of molecular and biochemical changes in the brain, primarily within the hippocampus and cortex.
Oxidative Stress: A significant body of evidence indicates that scopolamine induces oxidative stress in the brain. spandidos-publications.comnih.gov This is characterized by an increase in the production of reactive oxygen species (ROS) and lipid peroxidation, as measured by elevated levels of malondialdehyde (MDA). spandidos-publications.comnih.gov Concurrently, a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase is often observed. spandidos-publications.com This oxidative damage can harm cellular components, including lipids, proteins, and DNA, and contributes to neuronal dysfunction and cell death. royalsocietypublishing.orgmdpi.com
Neuroinflammation and Apoptosis: Scopolamine can trigger a neuroinflammatory response, characterized by an increase in pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comekb.eg This inflammation can, in turn, contribute to neuronal damage. Furthermore, scopolamine has been shown to induce apoptosis, or programmed cell death, in hippocampal neurons. nih.gov This is evidenced by changes in the expression of apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com
Alterations in Signaling Pathways and Neurotrophic Factors: Scopolamine administration has been shown to disrupt key signaling pathways involved in synaptic plasticity and memory formation. Notably, it can decrease the phosphorylation of cAMP response element-binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF). frontiersin.orgnih.govnih.gov The CREB/BDNF pathway is crucial for long-term memory consolidation and neuronal survival. nih.govjmb.or.kr By downregulating this pathway, scopolamine impairs the molecular mechanisms that support cognitive function.
Interactive Table: Key Molecular and Biochemical Changes Induced by Scopolamine
| Biomarker/Process | Effect of Scopolamine | Brain Region | Implication for Cognitive Function |
|---|---|---|---|
| Acetylcholine (ACh) | Disrupted signaling, increased extracellular levels (compensatory) | Hippocampus, Cortex, Striatum | Impaired learning and memory |
| Acetylcholinesterase (AChE) | Increased activity | Hippocampus, Cortex | Reduced ACh availability, impaired cholinergic transmission |
| Malondialdehyde (MDA) | Increased levels | Hippocampus, Cortex | Increased lipid peroxidation and oxidative stress |
| Superoxide Dismutase (SOD) | Decreased activity | Brain tissue | Reduced antioxidant defense |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Increased levels | Hippocampus, Cortex | Neuroinflammation and neuronal damage |
| p-CREB/CREB ratio | Decreased | Hippocampus, Cortex | Impaired synaptic plasticity and memory consolidation |
| Brain-Derived Neurotrophic Factor (BDNF) | Decreased expression | Hippocampus, Cortex | Reduced neuronal survival and synaptic function |
Oxidative Stress Induction and Antioxidant Defense Mechanisms
The administration of scopolamine in preclinical models consistently leads to the induction of oxidative stress within the brain. nih.govspandidos-publications.comspandidos-publications.com This is characterized by an increase in the production of reactive oxygen species (ROS) and subsequent lipid peroxidation, a damaging process that affects neuronal membranes. spandidos-publications.comfrontiersin.org Studies have shown that scopolamine treatment results in elevated levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in brain regions such as the hippocampus and cortex. spandidos-publications.commdpi.comnih.gov
In response to this oxidative onslaught, the brain's antioxidant defense mechanisms are significantly impacted. Research indicates that scopolamine administration decreases the activity of crucial antioxidant enzymes. mdpi.com These include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). spandidos-publications.commdpi.comnih.gov Furthermore, a reduction in the levels of reduced glutathione (GSH), a vital non-enzymatic antioxidant, is also observed. spandidos-publications.comnih.gov This imbalance between the production of ROS and the capacity of the antioxidant defense system to neutralize them contributes to the neuronal damage seen in scopolamine-induced models. researchgate.net
Some studies suggest that scopolamine's induction of oxidative stress may also be linked to the suppression of the Nrf2 signaling pathway, a critical regulator of antioxidant responses. nih.gov
Neuroinflammation Pathways and Modulation
Scopolamine administration triggers a significant neuroinflammatory response in the brain, a key pathological feature of many neurodegenerative diseases. researchgate.netmdpi.commdpi.com This inflammatory cascade is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production and release of pro-inflammatory cytokines. mdpi.comnih.gov
Preclinical studies have demonstrated that scopolamine leads to an increase in the expression of inflammatory mediators. mdpi.comnih.gov This includes a notable elevation in the levels of tumor necrosis factor-alpha (TNF-α) and various interleukins in brain tissues. frontiersin.orgmdpi.com The activation of nuclear factor kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response, is also a consistent finding in scopolamine-treated models. mdpi.commdpi.com The increased expression of cyclooxygenase-2 (COX-2), another important inflammatory enzyme, further contributes to the neuroinflammatory environment. nih.gov
This scopolamine-induced neuroinflammation is thought to contribute significantly to the neuronal damage and cognitive deficits observed in these models. researchgate.net
Apoptotic Processes and Neuronal Integrity Markers (e.g., Bax/Bcl-2 Ratio, Caspase-3)
Scopolamine administration has been shown to induce neuronal apoptosis, or programmed cell death, a critical factor in the neurodegenerative process. nih.govmdpi.com This is evidenced by changes in key molecular markers that regulate and execute the apoptotic cascade.
A pivotal indicator of apoptosis is the ratio of Bax to Bcl-2 proteins. Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. mdpi.com In preclinical models, scopolamine treatment leads to an increased Bax/Bcl-2 ratio, signaling a shift towards apoptosis. mdpi.commdpi.com This indicates a disruption in the delicate balance that maintains neuronal survival.
Furthermore, scopolamine triggers the activation of caspases, which are the primary executioners of apoptosis. Specifically, an increase in the levels and activity of caspase-3, a key downstream effector in the apoptotic pathway, is consistently observed following scopolamine administration. nih.govmdpi.com Activated caspase-3 goes on to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell. mdpi.comamazonaws.com The increased expression of cleaved PARP is another marker confirming the induction of apoptosis in these models. mdpi.com
Cholinergic System Alterations and Neurotransmission Dynamics
As a muscarinic acetylcholine receptor antagonist, scopolamine's primary mechanism of action involves the disruption of the cholinergic system, which is fundamental for learning and memory. drugbank.comnih.gov This disruption manifests through several key alterations in neurotransmission dynamics.
Administration of scopolamine leads to a significant increase in the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft. nih.govresearchgate.netnih.gov This heightened enzymatic activity results in reduced levels of acetylcholine, thereby impairing cholinergic signaling. mdpi.com
In addition to affecting acetylcholine levels, scopolamine has also been shown to decrease the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. nih.gov This further contributes to the cholinergic deficit. The reduction in ChAT expression has been observed in various hippocampal subregions following scopolamine administration. nih.govspandidos-publications.com These alterations in the cholinergic system are directly linked to the cognitive impairments observed in scopolamine-treated animal models. nih.gov
Amyloid-Beta Deposition and Tau Phosphorylation Studies
Chronic administration of scopolamine in preclinical models has been shown to induce pathological changes that are hallmarks of Alzheimer's disease, including the deposition of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. researchgate.netresearchgate.net
Studies have demonstrated that prolonged scopolamine treatment can lead to the accumulation of Aβ plaques in the brain. mdpi.commdpi.com This is thought to occur, in part, through an increase in the expression and activity of β-secretase (BACE1), an enzyme involved in the amyloidogenic processing of the amyloid precursor protein (APP). mdpi.commdpi.com The resulting Aβ accumulation can trigger oxidative stress and further contribute to synaptic dysfunction and cognitive decline. spandidos-publications.comspandidos-publications.com
In addition to Aβ deposition, scopolamine administration has also been linked to the hyperphosphorylation of tau protein. mdpi.comnepjol.info Phosphorylated tau can aggregate to form neurofibrillary tangles, another key pathological feature of Alzheimer's disease. nih.gov Scopolamine has been shown to increase the levels of phosphorylated tau at various sites in the brains of animal models. nepjol.infonih.gov
Neurotrophic Factor Expression (e.g., BDNF/TrkB Signaling)
Scopolamine administration has been shown to negatively impact the expression of crucial neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), which plays a vital role in neuronal survival, synaptic plasticity, and memory formation. nih.govjmb.or.kr
Preclinical studies have consistently demonstrated that scopolamine treatment leads to a decrease in the expression of BDNF in brain regions critical for memory, such as the hippocampus. jst.go.jpmdpi.commdpi.com This reduction in BDNF is often accompanied by a decrease in the activation of its primary receptor, tropomyosin receptor kinase B (TrkB). jst.go.jpmdpi.comnih.gov The BDNF/TrkB signaling pathway is essential for maintaining healthy synaptic function and promoting the cellular processes that underlie learning and memory. mdpi.comjmb.or.kr
The downregulation of the BDNF/TrkB pathway by scopolamine is considered a significant contributor to the cognitive deficits observed in these models. mdpi.comfrontiersin.org This disruption in neurotrophic support can impair synaptic plasticity and compromise the long-term health and function of neurons. jst.go.jp
Evaluation of Interventional Strategies in Preclinical Models
The scopolamine-induced cognitive impairment model is widely used to evaluate the efficacy of potential therapeutic interventions for neurodegenerative diseases. researchgate.netfrontiersin.orgmdpi.com A variety of compounds have been tested for their ability to counteract the detrimental effects of scopolamine.
One major strategy involves the use of acetylcholinesterase inhibitors (AChEIs) such as donepezil, rivastigmine, and galantamine. researchgate.netmdpi.comfrontiersin.org These drugs work by increasing the levels of acetylcholine in the brain, thereby reversing the cholinergic deficit induced by scopolamine. researchgate.netresearchgate.net
Another approach focuses on compounds with antioxidant and anti-inflammatory properties. For example, resveratrol, a natural polyphenol, has been shown to reduce lipid peroxidation and improve antioxidant levels in scopolamine-treated rats. frontiersin.org Similarly, other natural compounds like apigenin (B1666066) and friedelin (B1674157) have demonstrated neuroprotective effects by mitigating oxidative stress and neuroinflammation. mdpi.commdpi.com
Interventions targeting apoptotic pathways have also been explored. Apigenin, for instance, has been found to decrease the Bax/Bcl-2 ratio and suppress caspase-3 activation, thereby protecting against neuronal death. mdpi.com
Furthermore, strategies aimed at modulating amyloid-beta deposition and tau phosphorylation are under investigation. Sulfated polysaccharides from nacre extract have been shown to suppress Aβ deposition and reduce tau phosphorylation in scopolamine models. mdpi.comresearchgate.net
Finally, compounds that can enhance neurotrophic factor expression are being evaluated. Apigenin and other agents have been shown to upregulate the BDNF/TrkB signaling pathway, which is suppressed by scopolamine. jst.go.jpmdpi.com These diverse interventional strategies highlight the utility of the scopolamine model in screening and validating novel therapeutic agents for cognitive disorders.
Assessment of Potential Neuroprotective and Cognition-Enhancing Agents
The scopolamine-induced cognitive impairment model is a widely utilized platform for screening and evaluating the efficacy of neuroprotective and cognition-enhancing compounds. researchgate.netresearchgate.net By inducing a state of cholinergic hypofunction, scopolamine provides a robust and reproducible model to test agents that may counteract these deficits. nih.gov This model is advantageous due to the rapid and reversible nature of the memory impairment it causes. researchgate.net
A variety of agents have been assessed using this model, demonstrating its utility in identifying potential therapeutic avenues. These investigations often involve behavioral tests such as the Y-maze, Morris water maze, and novel object recognition to assess learning and memory. researchgate.netmdpi.com
Key Mechanistic Insights from Preclinical Studies:
Cholinergic System Modulation: Many studies focus on agents that can restore cholinergic function. For instance, acetylcholinesterase (AChE) inhibitors are frequently used as positive controls and have been shown to improve performance in scopolamine-treated animals.
Oxidative Stress Reduction: Scopolamine administration has been shown to induce oxidative stress in the brain, characterized by increased levels of malondialdehyde (MDA) and decreased levels of endogenous antioxidants like glutathione and catalase. nih.govnih.gov Consequently, compounds with antioxidant properties are often evaluated for their neuroprotective potential in this model. nih.govmdpi.com
Neuroinflammation Mitigation: The model is also used to study the link between cholinergic deficits and neuroinflammation. Agents that can reduce pro-inflammatory markers, such as tumor necrosis factor-alpha (TNF-α), have shown promise in reversing scopolamine-induced cognitive deficits. nih.gov
Apoptosis Inhibition: Scopolamine has been observed to increase the expression of pro-apoptotic proteins like Bax and caspase-3, and decrease anti-apoptotic proteins like Bcl-2. mdpi.com Potential therapeutic agents are therefore assessed for their ability to modulate these apoptotic pathways.
Modulation of Signaling Pathways: Research has delved into the effect of scopolamine on various signaling pathways crucial for cognitive function. For example, scopolamine can inhibit the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) pathway, which is vital for neuroprotection and cognitive improvement. mdpi.com Agents that can upregulate this pathway are considered promising candidates. mdpi.commdpi.com
Table 1: Examples of Investigated Agents in Scopolamine-Induced Cognitive Impairment Models
| Investigated Agent | Animal Model | Key Findings | Reference |
| Apigenin | Mice | Improved cognitive ability in behavioral tests; attenuated lipid peroxidation; enhanced BDNF and TrkB protein expression. | mdpi.com |
| Astaxanthin | Rats | Improved cognitive function; enhanced plasma antioxidant capacity; reduced hippocampal damage. | nih.govfrontiersin.org |
| Clavulanic Acid | Rats | Reduced hippocampal cell apoptosis; improved spatial memory. | acs.org |
| Curcumin | Mice | Reversed scopolamine-induced amnesia by upregulating synaptic plasticity proteins Arc and FMRP. | researchgate.net |
| Diosmin (B1670713) | Rats | Reversed impairment of long-term potentiation (LTP); decreased TNF-α concentrations in the hippocampus. | nih.gov |
| Glycyrrhizic Acid | Mice | Showed protective effects against cognitive deficits and oxidative stress. | |
| Moscatilin | Mice | Improved cognition and behavior by downregulating p-Tau expression. | researchgate.net |
| Phlorotannin Supplement | Mice | Improved memory impairment; restored synaptic protein expression. | nih.gov |
| Punica granatum (Pomegranate) Juice | Rats | Effectively antagonized scopolamine-induced cognitive impairment. | ijbcp.com |
| Rosiridin | Rats | Attenuated cognitive impairments via inhibition of oxidative and nitrative stress. | mdpi.com |
| Rosuvastatin | Rats | Antagonized scopolamine-induced cognitive impairment. | ijbcp.com |
| Sobrerol (NRM-331) | Mice | Enhanced hippocampal cholinergic signaling; exhibited anti-tau and anti-Aβ synthesis properties. | mdpi.com |
| Umbelliferone (B1683723) | Rats | Recovered learning and memory deficits; enhanced expression of BDNF and TrkB. | mdpi.com |
| Zophobas atratus and Tenebrio molitor Extract Mixture | Mice | Enhanced memory and cognitive function; restored cholinergic and glutamatergic/GABAergic function. | frontiersin.org |
Restoration of Cognitive Function and Synaptic Plasticity in Animal Models
Scopolamine-induced models are pivotal for investigating the mechanisms underlying the restoration of cognitive function and synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. researchgate.net Scopolamine has been shown to impair synaptic plasticity, offering a valuable tool to study interventions that can reverse these effects. researchgate.netmdpi.com
Mechanisms of Restoration:
Enhancement of Synaptic Protein Expression: Studies have shown that scopolamine can reduce the expression of key synaptic proteins such as synaptophysin, synapsin-1, and postsynaptic density protein 95 (PSD-95). nih.gov The administration of potential therapeutic agents, like a phlorotannin supplement, has been demonstrated to restore the expression of these vital proteins in the hippocampus. nih.gov
Activation of Pro-survival Signaling Pathways: The BDNF/TrkB/CREB signaling pathway is crucial for synaptic plasticity. mdpi.comnih.gov Research indicates that scopolamine can suppress this pathway. mdpi.com Compounds like umbelliferone and phlorotannin supplements have been found to ameliorate scopolamine-induced memory deficits by activating this pathway, leading to improved synaptic function. mdpi.comnih.gov
Reversal of Long-Term Potentiation (LTP) Impairment: LTP, a long-lasting enhancement in signal transmission between two neurons, is a key cellular mechanism underlying learning and memory. Scopolamine has been shown to impair LTP in the hippocampus. mdpi.comnih.gov Studies have demonstrated that certain agents can reverse this impairment. For example, umbelliferone attenuated a scopolamine-induced blockade of field excitatory post-synaptic potential (fEPSP) activity and ameliorated the impairment of LTP. mdpi.com Similarly, diosmin was found to significantly reverse LTP impairment in hippocampal neurons. nih.gov
Preservation of Synaptic Ultrastructure: The physical structure of synapses is critical for their function. Scopolamine can negatively impact synaptic ultrastructure. For instance, it can decrease the density of dendritic spines in hippocampal pyramidal cells. jmb.or.kr Interventions that can preserve or restore this structure are of great interest. Treatment with a phlorotannin supplement in mice showed a remarkable recovery in spine density after scopolamine administration. jmb.or.kr
Table 2: Effects of Investigated Agents on Synaptic Plasticity in Scopolamine-Induced Models
| Investigated Agent | Animal Model | Effect on Synaptic Plasticity | Reference |
| Curcumin | Mice | Upregulated synaptic plasticity proteins Arc and FMRP. | researchgate.net |
| Phlorotannin Supplement | Mice | Restored expression of synaptophysin, synapsin-1, and PSD-95; enhanced BDNF-ERK-CREB signaling; recovered dendritic spine density. | nih.govjmb.or.kr |
| Sobrerol (NRM-331) | Mice | Enhanced neuronal plasticity, indicated by increased acetylcholine levels and reduced p-tau accumulation. | mdpi.com |
| Umbelliferone | Rats | Ameliorated LTP impairment; enhanced synaptic vesicle density; activated BDNF/TrkB/CREB pathway. | mdpi.com |
| Zophobas atratus and Tenebrio molitor Extract Mixture | Mice | Restored expression of the neuronal marker NeuN and the postsynaptic marker PSD-95. | frontiersin.org |
Analytical Methodologies and Quality Control for Scopolamine Sulfate Research
Separation and Quantification Techniques
Several chromatographic and electrophoretic methods have been developed and optimized for the analysis of scopolamine (B1681570) and its salts. The choice of technique often depends on the sample matrix, the required sensitivity, and the purpose of the analysis, whether it be for pharmaceutical quality control or for determining levels in biological fluids.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of scopolamine in various samples, including pharmaceutical preparations and plant extracts. auctoresonline.orgakjournals.com Reversed-phase HPLC methods are most common, often utilizing C18 or C8 columns. tandfonline.comresearchgate.nettandfonline.com
Method development often involves optimizing the mobile phase composition to achieve good separation from related substances and impurities. researchgate.netakjournals.com A simple isocratic HPLC method was developed for the simultaneous analysis of scopolamine and its related substances using a mobile phase composed of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer with triethylamine (B128534) (TEA). akjournals.comakjournals.com Ion-pairing agents can also be incorporated into the mobile phase to improve the retention and peak shape of the polar scopolamine molecule on a reversed-phase column. nih.govoup.comoup.com
Detection is typically performed using a UV detector, with wavelengths around 210-230 nm providing good sensitivity. researchgate.netnih.govoup.comoup.com The sensitivity of HPLC methods can reach detection limits of less than 0.5 µg per injection. nih.govoup.comoup.com HPLC methods have been successfully validated for parameters such as linearity, accuracy, precision, and robustness, demonstrating their suitability for quality control and research applications. auctoresonline.orgresearchgate.net
Table 1: Examples of HPLC Methods for Scopolamine Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| LiChrospher 60 RP-select B | Methanol/Acetonitrile/Ammonium acetate (25:60:15, v/v/v), pH 4.6 | DAD at 210 nm | Quantification in Datura metel plant parts | auctoresonline.org |
| Inertsil ODS-3V | Phosphate buffer (pH 5.5) and Acetonitrile/Methanol mixture (gradient) | PDA at 210 nm | Evaluation of impurities in transdermal patches | researchgate.net |
| Brownlee RP-18, Spheri-5 | 0.05M Ammonium acetate/Methanol/Acetonitrile (48:32:20, v/v/v) | UV at 220 nm | Simultaneous determination with atropine (B194438) sulfate (B86663) in pharmaceuticals and biological fluids | tandfonline.comresearchgate.nettandfonline.com |
| Silica-based | Acetonitrile/40 mM Ammonium acetate/0.05% TEA, pH 6.5 (50:50, v/v) | Not specified | Separation from related substances | akjournals.com |
For highly sensitive and selective quantification of scopolamine, particularly in complex biological matrices like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.compensoft.netresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
LC-MS/MS methods for scopolamine typically utilize a reversed-phase column for separation and electrospray ionization (ESI) in the positive ion mode for detection. pensoft.netnih.gov The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for scopolamine and its internal standard. pensoft.netpensoft.net Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. pensoft.netresearchgate.netpensoft.net
The high sensitivity of LC-MS/MS allows for the detection of scopolamine at very low concentrations, with lower limits of quantification (LLOQ) reported in the picogram per milliliter (pg/mL) range. pensoft.netpensoft.net These methods are rigorously validated according to regulatory guidelines (e.g., FDA and EMA) and are suitable for pharmacokinetic and bioequivalence studies. pensoft.netresearchgate.netpensoft.net
Table 2: LC-MS/MS Methods for Scopolamine Quantification
| Sample Matrix | Extraction Technique | Chromatographic Column | LLOQ | Reference |
|---|---|---|---|---|
| Human Plasma | Liquid-Liquid Extraction | Cyano bonded phase (150 x 4.6 mm, 5 µm) | 3.03 pg/mL | pensoft.netpensoft.net |
| Human Plasma | Protein Precipitation | Zorbax XDB-CN (75mm x 4.6mm, 3.5µm) | 0.10 ng/mL | researchgate.net |
| Human Plasma | Protein Precipitation | Not specified | 0.05 ng/mL | nih.gov |
| Animal-derived foods | QuEChERS | Not specified | 1-5 µg/kg | scienceopen.com |
| Human Plasma | Solid-Phase Extraction (µ-elution) | ACQUITY UPLC BEH C18 | 5 pg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of scopolamine. However, due to the thermal instability of tropane (B1204802) alkaloids, derivatization is often necessary to improve their volatility and prevent degradation in the high-temperature GC inlet. researchgate.net Common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Despite the need for derivatization, GC-MS offers excellent separation and identification capabilities. nih.govresearchgate.net Studies have investigated the thermal degradation of scopolamine in the GC inlet, identifying degradation products that can aid in its identification even when the parent compound is not detected. mdpi.comresearchgate.net By optimizing the inlet temperature, degradation can be minimized, allowing for the detection of the intact molecule. mdpi.com
GC-MS methods have been successfully applied to the analysis of scopolamine in various samples, including plant materials and biological specimens for toxicological purposes. mdpi.comresearchgate.netnih.gov
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of scopolamine. mdpi.comresearchgate.net CE methods are known for their speed, minimal sample and reagent consumption, and high resolving power. mdpi.comcapes.gov.br
In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation of scopolamine and related alkaloids can be optimized by adjusting the buffer composition, pH, and applied voltage. researchgate.netnih.gov Detection is commonly achieved using UV absorbance. nih.gov
CE has been successfully used for the simultaneous determination of scopolamine and other alkaloids in pharmaceutical formulations and biological fluids. researchgate.netnih.gov To enhance sensitivity for trace analysis in complex matrices like urine, CE can be coupled with preconcentration techniques such as molecularly imprinted solid-phase extraction (MISPE). mdpi.com
Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for both qualitative and quantitative analysis of scopolamine. auctoresonline.orgakjournals.comubbcluj.ro It is often used as a preliminary screening method to identify the presence of alkaloids in plant extracts. auctoresonline.orgubbcluj.ro
For TLC analysis, samples are spotted on a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. auctoresonline.orgubbcluj.ro After development, the separated compounds are visualized by spraying with a reagent such as Dragendorff's reagent, which produces a characteristic color with alkaloids. auctoresonline.orgubbcluj.ro
While traditionally a qualitative technique, modern High-Performance Thin Layer Chromatography (HPTLC) coupled with densitometry allows for accurate quantification. TLC methods have been successfully applied for the analysis of scopolamine in plant extracts and pharmaceutical preparations. akjournals.comubbcluj.ro
Capillary Electrophoresis (CE) and Related Techniques
Method Validation Parameters for Research Applications
The validation of analytical methods is a critical requirement in pharmaceutical research and quality control to ensure the reliability and accuracy of the results. axios-research.comsynzeal.com Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). auctoresonline.orgresearchgate.neteuropa.eu The key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. auctoresonline.orgakjournals.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. auctoresonline.orgresearchgate.net
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. auctoresonline.orgresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. auctoresonline.orgresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). auctoresonline.orgresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. auctoresonline.orgresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. auctoresonline.orgresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net
These validation parameters are thoroughly evaluated for analytical methods used in scopolamine sulfate research to ensure the integrity of the generated data. auctoresonline.orgresearchgate.netresearchgate.netpensoft.net
Linearity and Calibration Range Determination
The establishment of linearity and a suitable calibration range is a foundational step in the quantitative analysis of this compound. This ensures that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. Research studies have employed various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), to determine the linearity of scopolamine analysis.
In HPLC-based methods, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them in triplicate. auctoresonline.org The resulting peak areas are then plotted against the corresponding concentrations to generate a calibration curve. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1.0. For instance, one HPLC-UV method demonstrated linearity for scopolamine over a dynamic range of 0.03 to 0.17 mg/mL, with a correlation coefficient (r²) exceeding 0.99. auctoresonline.org Another HPLC method established linearity for scopolamine hydrobromide trihydrate over a concentration range of 80-500 µg/mL with a correlation coefficient greater than 0.99. researchgate.net Similarly, an LC method for scopolamine hydrobromide showed a linear range of detection between 10.00 and 1034 µg/mL. nih.gov
LC-MS/MS methods, known for their high sensitivity, also demonstrate excellent linearity over wide concentration ranges. A validated LC-MS/MS method for determining scopolamine in rat plasma and brain tissue showed good linearity within the calibration range of 2 to 2500 ng/mL, with correlation coefficients (r) all greater than 0.992. nih.gov An even more sensitive LC-MS/MS method for scopolamine in human plasma established a linear standard calibration curve over a concentration range of 3.03–315.76 pg/mL with a correlation coefficient (r²) of 0.999. pensoft.netresearchgate.net
The table below summarizes the linearity and calibration ranges for this compound from various research studies.
| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r or r²) | Reference |
| HPLC-UV | Standard Solution | 0.03–0.17 mg/mL | > 0.99 | auctoresonline.org |
| UFLC | Pharmaceutical | 80–500 µg/mL | > 0.99 | researchgate.net |
| HPLC-UV | Pharmaceutical | 0.13–13.75 µg/mL | r=0.9951 | farmaciajournal.com |
| LC | Pharmaceutical | 10.00–1034 µg/mL | Not specified | nih.gov |
| LC-MS/MS | Rat Plasma & Brain | 2–2500 ng/mL | > 0.992 | nih.gov |
| LC-MS/MS | Human Plasma | 3.03–315.76 pg/mL | r² = 0.999 | pensoft.net |
| UHPLC–ToF-MS | Buckwheat | Not specified | R² = 0.9968 | tandfonline.com |
Sensitivity Parameters (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for analyzing samples with low concentrations of this compound.
LOD and LOQ are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. auctoresonline.orgakjournals.com
Different analytical techniques yield varying levels of sensitivity. For instance, an HPLC-UV method for scopolamine in plant extracts reported an LOD of 31 µg/mL and an LOQ of 93 µg/mL. auctoresonline.orgresearchgate.net In contrast, more sensitive methods like LC-MS/MS can achieve significantly lower detection and quantification limits. An LC-MS/MS method for scopolamine in rat plasma and brain had a lower limit of quantification (LLOQ) of 2 ng/mL. nih.gov An exceptionally sensitive LC-MS/MS method for human plasma achieved an LLOQ of 3.03 pg/mL. pensoft.netpensoft.net
The table below presents the LOD and LOQ values for this compound from various analytical methods.
| Analytical Method | Matrix/Application | LOD | LOQ/LLOQ | Reference |
| HPLC-UV | Plant Extracts | 31 µg/mL | 93 µg/mL | auctoresonline.orgresearchgate.net |
| HPLC | Eye Drops | 0.015 µg/mL | 0.030 µg/mL | akjournals.com |
| LC | Pharmaceuticals | Not specified | 10.00 µg/mL | nih.gov |
| LC-MS/MS | Rat Plasma & Brain | S/N > 3 | 2 ng/mL (S/N > 10) | nih.gov |
| LC-MS/MS | Human Plasma | Not specified | 3.03 pg/mL | pensoft.netpensoft.net |
| UHPLC–ToF-MS | Buckwheat Products | Not specified | 1.25 µg/kg | tandfonline.com |
| Optical Nanosensor | Plant Extracts | 0.19 ± 0.025 µg/mL | 0.65 µg/mL | nih.gov |
Precision, Accuracy, Robustness, and Selectivity Assessments
Ensuring the reliability of analytical methods for this compound requires rigorous assessment of precision, accuracy, robustness, and selectivity.
Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). Intraday precision assesses variability within a single day, while interday precision evaluates it over several days. For an HPLC-UV method, intraday variation for scopolamine ranged from 0.47% to 1.4% RSD, and interday variation was about 0.28% RSD. auctoresonline.org An LC-MS/MS method for human plasma showed intra- and inter-day precision in the range of 1.28% to 10.46% CV. pensoft.net
Accuracy is the closeness of a measured value to the true value and is often determined through recovery studies. An HPLC-UV method demonstrated accuracy with a recovery range of 93.9% to 108.76%. auctoresonline.org The accuracy of an LC-MS/MS method in human plasma ranged from 96.89% to 107.57% for intra-day and 97.74% to 110.53% for inter-day measurements. pensoft.net
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase pH and column temperature. An HPLC method was found to be robust when these parameters were intentionally altered, indicating its reliability for routine use. akjournals.com
Selectivity is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. In HPLC, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. auctoresonline.org The resolution between scopolamine and related compounds, such as atropine, should be greater than 1.5 for UV detection. auctoresonline.org A highly selective HPLC method achieved resolution factors significantly higher than the minimum recommended values, ensuring reliable separation from related substances. akjournals.com
Analysis in Complex Research Matrices
The analysis of this compound in complex matrices like biological samples and plant extracts presents unique challenges due to the presence of numerous interfering substances.
Quantification in Biological Samples (e.g., Animal Tissue Extracts, In Vitro Cell Media)
Accurate quantification of scopolamine in biological matrices is essential for pharmacokinetic and neurotoxicity studies. LC-MS/MS is the preferred method for this purpose due to its high sensitivity and selectivity.
For analysis in rat plasma and brain tissue, a sample pretreatment step involving protein precipitation with acetonitrile followed by nitrogen blow concentration is employed. nih.gov This method successfully quantified scopolamine and was used to study its toxicokinetics, revealing that peak concentrations in rats occurred 0.5 hours after intraperitoneal injection. nih.gov The study also found that scopolamine concentrations were significantly higher in the hippocampus and cortex compared to the striatum. nih.gov
In human plasma, a rapid LC-MS/MS method using liquid-liquid extraction for sample preparation has been validated. pensoft.netresearchgate.net This method was successfully applied to a bioequivalence study of a scopolamine transdermal patch. pensoft.net Another study used a validated LC-MS/MS method with a lower limit of quantification of 10.4 ng/L to assay scopolamine concentrations in pig blood samples for a transdermal delivery study. nih.gov
For determining acetylcholinesterase (AChE) activity in brain tissue, a common biomarker affected by scopolamine, brain tissues are homogenized in a buffer, and the lysate is analyzed using an assay kit. koreamed.org
Determination in Plant Extracts and Cultured Cells
The determination of scopolamine in plant materials is crucial for quality control and for research into its biosynthesis. HPLC-UV is a commonly used technique for this analysis.
An effective extraction method from different parts of Datura metel involves using a methanol/acetonitrile solvent system. auctoresonline.org The developed HPLC method was then applied to determine the concentration of scopolamine in various plant parts, showing that the capsule parts accumulate the highest amount. auctoresonline.orgresearchgate.net Another study on Hyoscyamus muticus also used HPLC to determine scopolamine content in different plant organs. isciii.es
Research on Scopolia carniolica utilized HPLC to determine atropine and scopolamine content in in vitro cultures, including regenerated plants, callus, and adventitious roots. cabidigitallibrary.org This study found that only root cultures could synthesize tropane alkaloids, with the highest levels produced in a Gamborg medium. cabidigitallibrary.org
A study on Duboisia myoporoides used LC-MS for the quantitative analysis of scopolamine and its precursors in roots, stems, and leaves at different developmental stages. oup.com This research provided insights into the localization and organization of scopolamine biosynthesis. oup.com
Purity Profiling and Related Substance Analysis
Purity profiling of this compound is critical to ensure its quality and to identify and quantify any related substances or impurities. These impurities can arise during the manufacturing process or from the degradation of the active substance.
Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide methods for the purity testing of scopolamine and related tropane alkaloids. researchgate.net These methods often involve ion-pair or micellar HPLC. researchgate.net
A developed HPLC method was able to separate scopolamine from its related compounds, including norhyoscine, atropine, noratropine, and homatropine. akjournals.comresearchgate.net The method was validated for selectivity, sensitivity, precision, and accuracy, making it suitable for the qualitative and quantitative analysis of these related substances. akjournals.com The resolution values between neighboring compounds were significantly higher than the minimums recommended by the EP, confirming the high selectivity of the method. akjournals.com
Another important aspect of purity is the enantiomeric purity of scopolamine, as the l-enantiomer (B50610) is the pharmacologically active form. A method using coupled column chromatography with a C18 column and two beta-cyclodextrin (B164692) columns was developed to resolve the scopolamine enantiomers. researchgate.net This study found that a small percentage (4-6%) of the d-enantiomer was present in the final extract from Datura sanguinea. researchgate.net The research also investigated the conditions that contribute to racemization, finding that basic conditions (pH ≥ 9) can lead to the formation of the d-enantiomer. researchgate.net
### 5.4.1. Identification and Quantification of Related Impurities (e.g., Norhyoscine, Atropine, Homatropine)
The quality control of this compound necessitates rigorous analytical methodologies to identify and quantify structurally related impurities. The presence of these impurities, even in trace amounts, can impact the final product's quality and efficacy. Common impurities include norhyoscine, atropine, and homatropine. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose due to its high resolution and sensitivity. akjournals.comakjournals.comresearchgate.net
Research has focused on developing simple, isocratic, and gradient HPLC methods capable of simultaneously separating scopolamine from its related substances. akjournals.comasianpubs.org A significant challenge in method development is the structural similarity of these tropane alkaloids. One successful approach involves using a silica-based stationary phase with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate with triethylamine (TEA), adjusted to a specific pH. akjournals.comakjournals.comresearchgate.net The separation mechanism is influenced by hydrophobic interactions, with the retention behavior of the compounds being affected by the proportion of acetonitrile in the mobile phase. akjournals.comresearcher.life Increasing the acetonitrile fraction tends to decrease the retention time for more polar compounds like scopolamine and norhyoscine, while increasing it for more lipophilic substances like atropine and homatropine. akjournals.comakjournals.comresearcher.life
Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is selective, sensitive, precise, accurate, and robust. asianpubs.org Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). akjournals.comasianpubs.org For instance, a developed HPLC method demonstrated resolution factors significantly higher than the minimum values recommended by the European Pharmacopoeia, confirming high selectivity. researchgate.net The detection is typically carried out using a UV detector at a wavelength of around 210 nm. asianpubs.orgresearchgate.net
Table 1: Example of HPLC Methodologies for Scopolamine Impurity Analysis
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Impurities Analyzed | Source |
|---|---|---|---|---|---|
| Isocratic HPLC | Silica-based (e.g., Zorbax Rx-SIL) | Acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5 (50:50 v/v) | UV at 210 nm | Norhyoscine, Atropine, Homatropine, Noratropine | akjournals.comresearchgate.net |
| Gradient RP-HPLC | Inertsil ODS-3V | Phosphate buffer (pH 5.5) with Acetonitrile and Methanol | UV at 210 nm | Imp-A, B, C, D | asianpubs.orgasianpubs.org |
| Micellar HPLC | Not specified | Optimized with modified simplex method, contains SDS | Not specified | Hyoscyamine (B1674123), Anisodamine, Anisodine | nih.gov |
| LC-MS | Not specified | Not specified | Mass Spectrometry | Atropine | researchgate.net |
The limits of quantification for these methods are crucial for controlling impurities at very low levels. For example, methods have been developed with LOQ values as low as 0.92 µg/kg for scopolamine and 0.93 µg/kg for atropine using Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net
### 5.4.2. Application as a Reference Standard in Research and Development Processes
This compound serves as a critical reference material in pharmaceutical research, development, and quality control (QC). axios-research.comaxios-research.comsynzeal.com As a reference standard, it provides a benchmark against which a sample of this compound active pharmaceutical ingredient (API) or finished product can be compared to confirm its identity, purity, and strength. These standards are essential for a variety of analytical applications. sigmaaldrich.com
In research and development, this compound reference standards are used for analytical method development and validation (AMV). axios-research.comsynzeal.com When new analytical procedures, such as HPLC methods, are created, the reference standard is used to determine key validation parameters like specificity, linearity, accuracy, and precision. akjournals.comsynzeal.com This ensures that the developed method is reliable and suitable for its intended purpose, which is a regulatory requirement.
During the manufacturing process, this compound is used for quality control applications at various stages. axios-research.comaxios-research.com It is used to quantify the amount of scopolamine in a given formulation and to identify and quantify any impurities. sigmaaldrich.comsigmaaldrich.com Suppliers of pharmaceutical reference standards provide highly characterized and purified this compound, often as Certified Reference Materials (CRMs). sigmaaldrich.com These CRMs are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. sigmaaldrich.com The certificate of analysis (CoA) accompanying the reference standard provides detailed information on its purity and characterization, which is essential for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). axios-research.comsynzeal.comfda.gov
Furthermore, reference standards are indispensable for stability studies, where they are used to assess the degradation of the drug substance over time under various environmental conditions. axios-research.comsynzeal.com The use of traceable reference standards, often with multi-traceability to primary pharmacopeial standards (e.g., USP, EP, BP), ensures consistency and confidence in analytical results across different laboratories and manufacturers. sigmaaldrich.comsigmaaldrich.com
Q & A
Basic Research Questions
Q. What standardized experimental models are used to evaluate scopolamine sulfate’s effects on memory impairment, and how are they validated?
- Answer : The inhibitory avoidance task (e.g., step-through latency measurement) is a widely accepted model for assessing scopolamine-induced amnesia. Validation involves dose-response studies (e.g., 0.5–2 µg/rat intra-CA1 administration) and statistical confirmation via one-way ANOVA with post-hoc Tukey tests to ensure reproducibility . Control groups typically receive saline or placebo infusions to isolate scopolamine-specific effects .
Q. How should dosing protocols for this compound be designed to minimize confounding variables in rodent studies?
- Answer : Use a randomized, double-blind crossover design (e.g., S/P [scopolamine/placebo] or P/S sequences) to control for order effects. Dose selection should align with prior pharmacokinetic studies (e.g., 0.5–4 µg/kg for cognitive studies) and include pre-test/post-training administration to differentiate acute vs. chronic effects . Route specificity (e.g., intra-CA1 vs. systemic) must be justified based on target pathways .
Q. What statistical methods are recommended for analyzing scopolamine’s dose-dependent effects on hippocampal astrocytes?
- Answer : Two-way ANOVA is preferred for multifactorial designs (e.g., dose × brain region). Pairwise comparisons (e.g., CA1 vs. CA3 astrocyte counts) require Bonferroni correction to address multiplicity. Data should be reported as mean ± SD with explicit P-value thresholds (e.g., P < 0.05) and effect sizes .
Advanced Research Questions
Q. How can contradictions in scopolamine’s dual role in memory impairment and antidepressant efficacy be resolved methodologically?
- Answer : Conduct systematic reviews with meta-analyses to reconcile outcomes. For example, scopolamine’s NMDA antagonist properties may explain rapid antidepressant effects, while muscarinic antagonism drives amnesia. Stratify studies by receptor specificity (e.g., M1 vs. M2 modulation) and employ subgroup analyses to identify confounding variables .
Q. What experimental controls are critical when investigating scopolamine’s impact on cholinergic-dopaminergic interactions in neurodegenerative models?
- Answer : Include (1) sham-operated controls to rule out surgical stress, (2) positive controls (e.g., donepezil for cholinergic rescue), and (3) biomarker validation (e.g., acetylcholinesterase activity assays). Blinding protocols must be documented to mitigate observer bias .
Q. How can researchers address reproducibility challenges in scopolamine studies, particularly in behavioral assays? **
- Answer : Adopt the ARRIVE guidelines for preclinical reporting: detail housing conditions, circadian timing of experiments, and stressor exposure. Use automated tracking systems (e.g., ANY-maze) to standardize behavioral scoring. Replicate findings across ≥2 independent cohorts with power analysis (n ≥ 8/group) .
Data Presentation & Interpretation
Q. What are best practices for visualizing scopolamine’s dose-response relationships in peer-reviewed manuscripts?
- Answer : Use line graphs with 95% confidence intervals for continuous outcomes (e.g., step-through latency). Tabulate categorical data (e.g., astrocyte counts by hippocampal subregion) with Roman numerals (Table I, II) and footnotes explaining outliers. Ensure self-explanatory captions and compliance with journal-specific formatting (e.g., ACS Style) .
Q. How should researchers handle conflicting scopolamine data in meta-analyses or systematic reviews?
- Answer : Apply the PICOT framework to define inclusion criteria: Population (e.g., rodent vs. primate models), Intervention (dose/route), Comparison (placebo/active controls), Outcome (e.g., memory retention), and Timeframe (acute vs. chronic). Use funnel plots to assess publication bias and GRADE criteria to evaluate evidence quality .
Methodological Pitfalls to Avoid
- Overgeneralization : Extrapolating rodent data to human neuropsychiatric conditions without cross-species validation (e.g., differences in blood-brain barrier permeability) .
- Data Cherry-Picking : Excluding non-significant outcomes (e.g., null effects on CA2 astrocytes) without justification violates scientific integrity .
- Inadequate Blinding : Failure to blind drug preparers and behavioral analysts introduces Type I/II errors, particularly in placebo-controlled trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
